N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide, also known as CHIR-124, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research in the field of oncology.
Aplicaciones Científicas De Investigación
Antiviral Activities
Quinazoline derivatives have been studied for their potential antiviral activities against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1), severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. These compounds were synthesized using microwave-assisted techniques and showed significant selectivity indices in viral inhibition assays, indicating their potential as antiviral agents (Selvam et al., 2007).
Anticancer and Antitumor Activities
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide and related compounds have shown significant anticancer and antitumor activities. These activities include inhibiting monoamine oxidase, demonstrating antitumor effects, and exhibiting high selectivity towards non-small cell lung and CNS cancer cell lines. The compounds induced cancer cell death by activating pro-apoptotic proteins and causing DNA fragmentation, suggesting their potential as anticancer agents (Berest et al., 2011), (Devegowda et al., 2016).
Photoinduced and Mediated Cyclization
Research on 2-azido-N-phenylacetamides, including quinazoline derivatives, has led to efficient synthesis routes for quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through visible light-induced and N-bromosuccinimide-mediated cyclization. This process highlights the versatility of quinazoline compounds in synthetic chemistry and their potential for creating novel structures with significant biological activity (Li et al., 2013).
Pharmacokinetic Studies
Studies on the degradation kinetics, solubility, and formulation considerations of quinazoline derivatives like RS-82856 provide insights into the pharmacokinetic properties of these compounds. Understanding their stability in various solvents and potential for intravenous formulations is crucial for developing pharmaceutical applications (Gu et al., 1988).
Novel Synthetic Routes
The development of novel synthetic routes for creating quinazoline derivatives involves various strategies, including the transformation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives. These synthetic approaches provide access to a wide range of compounds with potential for further biological evaluation and application (Al-Salahi & Geffken, 2011).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-30-18-12-17(13-19(14-18)31-2)26-23-20-10-6-7-11-21(20)27-24(28-23)32-15-22(29)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUGHGGSENACRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.